(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate

5-HT3 receptor stereoselectivity radioligand binding

(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate (CAS 85201-39-4), commonly referred to as (R)-mianserin maleate or (−)-mianserin maleate, is the optically pure (R)-enantiomer of the tetracyclic antidepressant mianserin. Mianserin is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and acts as an antagonist/inverse agonist at multiple serotonin (5-HT), histamine H1, and α-adrenergic receptor subtypes.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS No. 85201-39-4
Cat. No. B12789289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate
CAS85201-39-4
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H20N2.C4H4O4/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-;/m0./s1
InChIKeyWYSQBVHSFFNHKM-HBUOZDOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: (R)-Mianserin Maleate (CAS 85201-39-4) — Stereochemically Defined Tetracyclic Antidepressant


(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate (CAS 85201-39-4), commonly referred to as (R)-mianserin maleate or (−)-mianserin maleate, is the optically pure (R)-enantiomer of the tetracyclic antidepressant mianserin. Mianserin is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and acts as an antagonist/inverse agonist at multiple serotonin (5-HT), histamine H1, and α-adrenergic receptor subtypes . Unlike the racemate, which is approved in several jurisdictions for the treatment of major depressive disorder, the (R)-enantiomer possesses a markedly distinct pharmacological fingerprint that renders it valuable as a stereochemical probe, a reference standard in chiral analytical method development, and a tool for dissecting receptor-subtype contributions to antidepressant mechanisms .

Why Racemic Mianserin or the (S)-Enantiomer Cannot Substitute for (R)-Mianserin Maleate in Stereochemically Sensitive Applications


Generic interchange among mianserin forms — racemic, (S)-(+), or (R)-(−) — is scientifically unsound because the two enantiomers exhibit reversed stereoselectivity at key receptor populations and divergent metabolic pathways. At 5-HT3 receptors, (R)-mianserin is ~32-fold more potent than (S)-mianserin, whereas at 5-HT1C and 5-HT2 receptors the (S)-enantiomer is the more potent isomer . Furthermore, (S)-(+)-mianserin carries the predominant α2-adrenoceptor antagonist activity and noradrenaline reuptake inhibition, while (R)-(−)-mianserin is essentially inactive at these targets . Critically, the elimination of (S)-mianserin, but not (R)-mianserin, is mediated by the polymorphic CYP2D6 enzyme, meaning that racemic mianserin pharmacokinetics in poor metabolizers cannot be reproduced by either single enantiomer alone . These qualitative and quantitative differences preclude any assumption of functional equivalence.

Quantitative Differentiation Evidence: (R)-Mianserin Maleate vs. (S)-Mianserin, Racemic Mianserin, and Mirtazapine


5-HT3 Receptor Potency: (R)-Mianserin Is 32-Fold More Potent Than (S)-Mianserin — Reversed Enantioselectivity vs. 5-HT1C/5-HT2

At the 5-HT3 receptor, the (R)-enantiomer of mianserin displays markedly higher affinity than its (S)-antipode, a stereochemical preference opposite to that observed at 5-HT1C and 5-HT2 sites . In [3H]granisetron competition binding assays using rat brain cortical membranes, (−)-mianserin (i.e., (R)-mianserin) produced a pKi of 8.46 (Ki ≈ 3.5 nM), whereas (+)-mianserin (i.e., (S)-mianserin) yielded a pKi of 6.95 (Ki ≈ 112 nM), representing a 32-fold potency difference . In a functional assay measuring antagonism of 5-HT-induced depolarization in the rat isolated vagus nerve, the pKapp values were 8.13 for (−)-mianserin and 6.58 for (+)-mianserin, a ~35-fold difference . Consistent findings were reported in whole-cell voltage-clamp experiments on mouse N1E-115 neuroblastoma cells, where (R)-mianserin blocked 5-HT-induced ion current with a pIC50 of 8.52 (IC50 ≈ 3.0 nM) and was 24-fold more potent than the (S)-enantiomer .

5-HT3 receptor stereoselectivity radioligand binding serotonin antagonist

Noradrenaline Uptake Inhibition: (S)-Mianserin Is ~300-Fold More Active Than (R)-Mianserin

Inhibition of [3H]noradrenaline uptake into rat hypothalamic synaptosomes was evaluated for both mianserin enantiomers. (S)-(+)-mianserin was approximately 300 times more potent as an inhibitor of noradrenaline reuptake than (R)-(−)-mianserin . This near-complete loss of noradrenaline transporter activity in the (R)-enantiomer means that this pharmacological mechanism — considered central to the antidepressant efficacy of the racemate — is essentially absent in (R)-mianserin. Consistent with this, (R)-(−)-mianserin was inactive at α-adrenoceptors mediating presynaptic blockade at concentrations up to 10⁻⁶ M, whereas the α-adrenolytic effect resided entirely in the (S)-(+)-isomer .

noradrenaline reuptake stereospecificity synaptosomal uptake antidepressant mechanism

α2-Adrenoceptor Autoreceptor Antagonism: (R)-Mianserin Is Inactive — Differential Subtype Pharmacology

In superfused synaptosomes prepared from rat cerebral cortex, the two enantiomers of mianserin were examined as α2-adrenoceptor antagonists regulating depolarization-evoked [3H]norepinephrine and [3H]serotonin release. Only (S)-(+)-mianserin functioned as an effective antagonist at α2-autoreceptors controlling norepinephrine release; (R)-(−)-mianserin was completely inactive at these presynaptic autoreceptors . Both enantiomers, however, antagonized exogenous norepinephrine at the α2-heteroreceptors that modulate serotonin release . This functional evidence supports the existence of two stereochemically distinct α2-adrenoceptor subtypes and positions (R)-mianserin as a selective pharmacological tool that discriminates between α2-autoreceptors and α2-heteroreceptors .

alpha-2 adrenoceptor autoreceptor norepinephrine release presynaptic regulation

CYP2D6-Independent Elimination: (R)-Mianserin Pharmacokinetics Are Insensitive to Debrisoquine Hydroxylation Polymorphism

The oxidative metabolism of mianserin enantiomers was investigated in healthy Swedish volunteers after a single 20 mg oral dose of racemic mianserin. Chiral HPLC analysis demonstrated that the elimination of S(+)-mianserin, but not R(−)-mianserin, is catalyzed by the polymorphic enzyme CYP2D6 . A significant correlation was found between the debrisoquine metabolic ratio (a CYP2D6 phenotyping index) and the AUC of both mianserin and desmethylmianserin, but this relationship was driven by the S(+)-enantiomer . Consequently, the plasma concentrations of R(−)-mianserin exhibit lower inter-individual variability across CYP2D6 extensive and poor metabolizer phenotypes compared to S(+)-mianserin .

CYP2D6 polymorphism enantioselective metabolism pharmacokinetics poor metabolizer

Behavioral Antidepressant Screen: (R)-Mianserin Requires a 4.2-Fold Higher Dose Than (S)-Mianserin for Antidepressant-Like Effect

The differential-reinforcement-of-low-rate 72-second (DRL 72-s) operant schedule is a validated behavioral screen with high sensitivity and specificity for antidepressant activity. In this paradigm, racemic mianserin produced the characteristic antidepressant-like effect (increased reinforcement rate, decreased response rate) at 5 and 10 mg/kg. The individual enantiomers were more potent: (S)-(+)-mianserin showed the effect beginning at 0.6 mg/kg, whereas (R)-(−)-mianserin required 2.5 mg/kg — a 4.2-fold higher threshold dose . Notably, the antidepressant-like effect of the racemate at 5–10 mg/kg is intermediate between the two enantiomers, consistent with the racemate's composition .

DRL 72-s schedule antidepressant screening behavioral pharmacology dose-response

Differential Chronic Adaptive Changes: (R)-Mianserin Does Not Induce α2-Autoreceptor Supersensitivity

Following chronic administration in animal models, both racemic (±)-mianserin and the S(+)-enantiomer produce functional supersensitivity at cortical α2-autoreceptors, a neuroadaptive change proposed to be relevant to the delayed therapeutic onset of antidepressants. In contrast, chronic treatment with R(−)-mianserin fails to induce this α2-autoreceptor supersensitivity . This dissociation demonstrates that the adaptive receptor changes induced by mianserin are also stereoselective and reside in the (S)-enantiomer. No changes in α2-heteroreceptor sensitivity are observed after chronic treatment with any of the three forms .

chronic administration receptor adaptation α2-autoreceptor supersensitivity antidepressant mechanism

Validated Application Scenarios for (R)-Mianserin Maleate Based on Quantitative Differentiation Evidence


Enantioselective Chiral HPLC Method Development and Validation

The pronounced stereoselective differences between (R)- and (S)-mianserin — including a 32-fold potency gap at the 5-HT3 receptor and CYP2D6-dependent vs. independent metabolic clearance — make the optically pure (R)-enantiomer maleate salt essential as a certified reference standard for developing and validating chiral separation methods. Laboratories quantifying mianserin enantiomers in plasma (e.g., using chiral AGP columns) require the pure (R)-isomer to establish retention time, resolution, and limit of quantification parameters .

Pharmacological Dissection of 5-HT3 vs. 5-HT1C/5-HT2 Receptor Contributions

Because (R)-mianserin exhibits reversed stereoselectivity — high potency at 5-HT3 (pKi 8.46) but lower potency at 5-HT1C and 5-HT2 relative to the (S)-enantiomer — it serves as a stereochemical probe to isolate 5-HT3-mediated effects in tissue preparations expressing multiple serotonin receptor subtypes. This is directly supported by radioligand binding data (pKi 8.46 vs. 6.95 for (S)-mianserin at 5-HT3) and functional vagus nerve depolarization assays (pKapp 8.13 vs. 6.58) .

In Vivo Studies Requiring CYP2D6-Independent Pharmacokinetics

For preclinical behavioral or neurochemical studies conducted in genetically heterogeneous rodent populations or in human CYP2D6 poor-metabolizer models, (R)-mianserin is the preferred enantiomer because its elimination is not catalyzed by CYP2D6. Chiral HPLC analysis confirmed that the pharmacokinetics of R(−)-mianserin are independent of the debrisoquine hydroxylation phenotype, in contrast to S(+)-mianserin . This property simplifies dose–response interpretation and reduces inter-individual variability.

Negative-Control Enantiomer in Noradrenergic Mechanism Studies

The ~300-fold lower potency of (R)-mianserin at inhibiting noradrenaline reuptake, combined with its inactivity at α2-autoreceptors regulating norepinephrine release , qualifies this compound as a matched negative control for experiments designed to isolate the contribution of noradrenergic mechanisms to antidepressant-like effects. Researchers can pair (R)-mianserin (noradrenergically silent) with (S)-mianserin (noradrenergically active) to establish stereochemical specificity of observed effects.

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